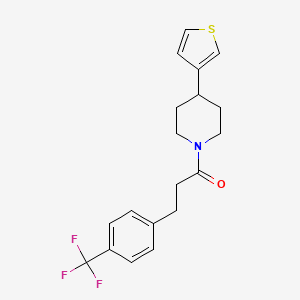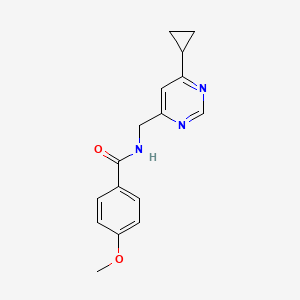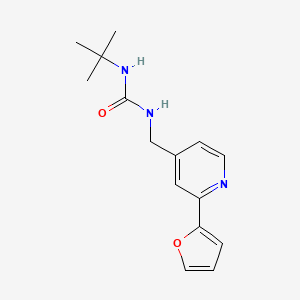
1-(Tert-butyl)-3-((2-(furan-2-yl)pyridin-4-yl)methyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Tert-butyl)-3-((2-(furan-2-yl)pyridin-4-yl)methyl)urea, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies as a potential treatment for various types of cancer and autoimmune diseases.
Mécanisme D'action
1-(Tert-butyl)-3-((2-(furan-2-yl)pyridin-4-yl)methyl)urea is a selective inhibitor of the Bruton's tyrosine kinase (BTK) enzyme, which plays a critical role in the activation of B cells and other immune cells. By inhibiting BTK, 1-(Tert-butyl)-3-((2-(furan-2-yl)pyridin-4-yl)methyl)urea can block the activation of these cells and prevent the production of inflammatory cytokines. This mechanism of action makes 1-(Tert-butyl)-3-((2-(furan-2-yl)pyridin-4-yl)methyl)urea a promising candidate for the treatment of autoimmune diseases and cancer.
Biochemical and Physiological Effects
1-(Tert-butyl)-3-((2-(furan-2-yl)pyridin-4-yl)methyl)urea has been shown to have a range of biochemical and physiological effects in preclinical studies. In vitro studies have shown that 1-(Tert-butyl)-3-((2-(furan-2-yl)pyridin-4-yl)methyl)urea can inhibit the activation of B cells and other immune cells, as well as reduce the production of inflammatory cytokines. In vivo studies have also shown that 1-(Tert-butyl)-3-((2-(furan-2-yl)pyridin-4-yl)methyl)urea can inhibit tumor growth and improve survival in animal models of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-(Tert-butyl)-3-((2-(furan-2-yl)pyridin-4-yl)methyl)urea is its selectivity for the BTK enzyme, which reduces the risk of off-target effects. 1-(Tert-butyl)-3-((2-(furan-2-yl)pyridin-4-yl)methyl)urea also has good pharmacokinetic properties, making it suitable for oral administration. However, one limitation of 1-(Tert-butyl)-3-((2-(furan-2-yl)pyridin-4-yl)methyl)urea is its relatively short half-life, which may require frequent dosing in clinical settings.
Orientations Futures
There are several future directions for the development of 1-(Tert-butyl)-3-((2-(furan-2-yl)pyridin-4-yl)methyl)urea as a potential treatment for cancer and autoimmune diseases. One direction is to further optimize the pharmacokinetic properties of 1-(Tert-butyl)-3-((2-(furan-2-yl)pyridin-4-yl)methyl)urea to improve its efficacy and reduce the frequency of dosing. Another direction is to investigate the potential combination of 1-(Tert-butyl)-3-((2-(furan-2-yl)pyridin-4-yl)methyl)urea with other therapies, such as chemotherapy or immunotherapy, to enhance its anti-tumor effects. Additionally, further studies are needed to evaluate the safety and efficacy of 1-(Tert-butyl)-3-((2-(furan-2-yl)pyridin-4-yl)methyl)urea in clinical trials.
Conclusion
1-(Tert-butyl)-3-((2-(furan-2-yl)pyridin-4-yl)methyl)urea is a promising small molecule inhibitor that has shown potential as a treatment for various types of cancer and autoimmune diseases. Its selectivity for the BTK enzyme and good pharmacokinetic properties make it a promising candidate for further development. However, further studies are needed to evaluate its safety and efficacy in clinical trials.
Méthodes De Synthèse
1-(Tert-butyl)-3-((2-(furan-2-yl)pyridin-4-yl)methyl)urea can be synthesized using a multi-step process that involves the reaction of various reagents. The synthesis method involves the reaction of tert-butyl isocyanate, 2-(furan-2-yl)pyridine-4-carbaldehyde, and 2-aminomethylpyridine in the presence of a catalyst. The resulting product is then purified using chromatography to obtain 1-(Tert-butyl)-3-((2-(furan-2-yl)pyridin-4-yl)methyl)urea as a white solid.
Applications De Recherche Scientifique
1-(Tert-butyl)-3-((2-(furan-2-yl)pyridin-4-yl)methyl)urea has been extensively studied in preclinical models of cancer and autoimmune diseases. In vitro studies have shown that 1-(Tert-butyl)-3-((2-(furan-2-yl)pyridin-4-yl)methyl)urea inhibits the proliferation of cancer cells and immune cells, suggesting that it may be a potential treatment for various types of cancer and autoimmune diseases. In vivo studies have also shown that 1-(Tert-butyl)-3-((2-(furan-2-yl)pyridin-4-yl)methyl)urea can inhibit tumor growth and improve survival in animal models of cancer.
Propriétés
IUPAC Name |
1-tert-butyl-3-[[2-(furan-2-yl)pyridin-4-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2/c1-15(2,3)18-14(19)17-10-11-6-7-16-12(9-11)13-5-4-8-20-13/h4-9H,10H2,1-3H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKQGNYIFPWAJSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NCC1=CC(=NC=C1)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Tert-butyl)-3-((2-(furan-2-yl)pyridin-4-yl)methyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3-(4-(2-chlorophenyl)piperazin-1-yl)-3-oxopropyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2785535.png)
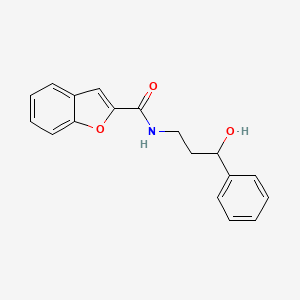
![N,N-diethyl-2-oxo-1-(thiophene-2-carbonyl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B2785541.png)
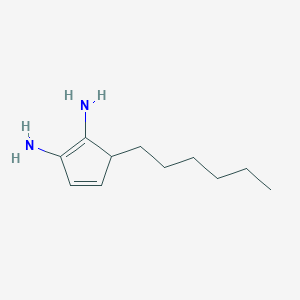
![2-({4-[(diallylamino)sulfonyl]benzoyl}amino)-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2785543.png)
![4-[(Methylcarbamoyl)methoxy]benzoic acid](/img/structure/B2785546.png)
![8-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(2-methylpropyl)purine-2,6-dione](/img/structure/B2785547.png)
![N-(2-hydroxyethyl)-2-(3,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide](/img/structure/B2785548.png)
![2-{[3-(3,4-Dimethoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}butanoic acid](/img/structure/B2785549.png)
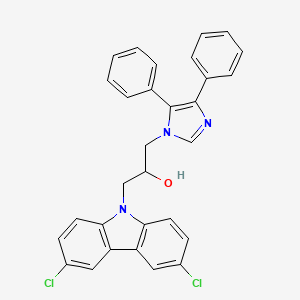
![(4-(4-Chlorophenyl)piperazino)(6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl)methanone](/img/structure/B2785555.png)
